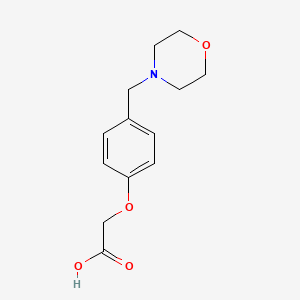
5-(1-Amino-ethyl)-furan-2-carboxylic acid
Vue d'ensemble
Description
5-(1-Amino-ethyl)-furan-2-carboxylic acid, also known as 5-amino-2-furancarboxylic acid (5-AFC) is an important organic acid that is widely used in scientific research. It is a colorless solid that is soluble in water and ethanol. It is used in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Applications De Recherche Scientifique
Synthesis of Organic Ligands and Metal Complexes
Research has shown that furan ring-containing compounds, similar to 5-(1-Amino-ethyl)-furan-2-carboxylic acid, have been utilized in the synthesis of organic ligands and their metal complexes. These complexes have been explored for their chelating properties and potential antimicrobial activity, indicating the significance of such compounds in medicinal chemistry and materials science (Patel, 2020).
Biomedical Research
Furan derivatives, similar to this compound, have been studied for their cytotoxicity against cancer cell lines and antimicrobial properties against both Gram-positive and Gram-negative bacteria. These studies suggest the potential of furan-based compounds in the development of new therapeutic agents (Weerachai Phutdhawong et al., 2019).
Biobased Chemical Production
Research into the enzymatic synthesis of furan carboxylic acids from bio-based precursors highlights the environmental benefits and sustainability of using furan derivatives. Such processes are pivotal for the production of biobased plastics and polymers, demonstrating the role of furan compounds in green chemistry (Hao‐Yu Jia et al., 2019).
Synthetic Receptors for Molecular Recognition
Furan amino acids have been employed in the design of synthetic receptors for the recognition of carboxylate ions, showcasing their utility in sensor technology and molecular recognition studies. This application underscores the versatility of furan-based compounds in analytical chemistry (T. Chakraborty et al., 2002).
Antimicrobial and Antioxidant Properties
Furan derivatives have also been investigated for their potent antibacterial and antioxidant activities. Such compounds, derived from natural sources or synthesized, offer promising leads for the development of new antimicrobial and antioxidant agents, contributing to the fields of pharmaceutical sciences and food preservation (Yang-min Ma et al., 2016).
Propriétés
IUPAC Name |
5-(1-aminoethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOQQZJEIWEKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)
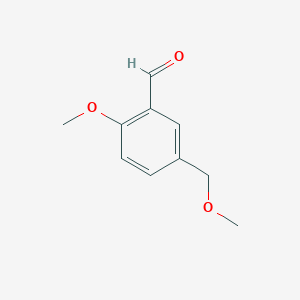
![4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3163281.png)
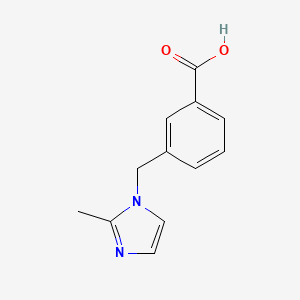
![4-[(3-Fluorophenyl)azo]-morpholine](/img/structure/B3163293.png)
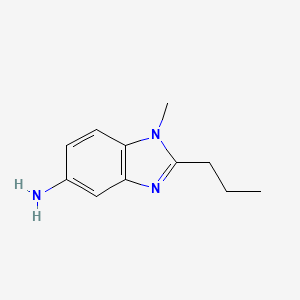

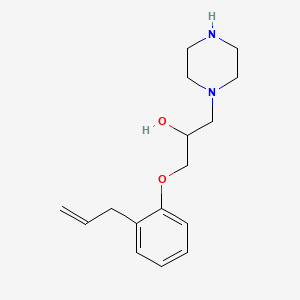
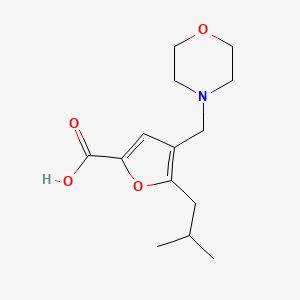


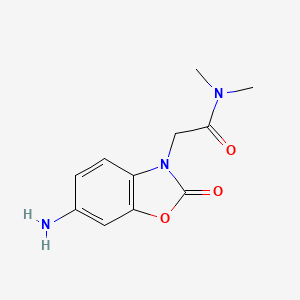
![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
